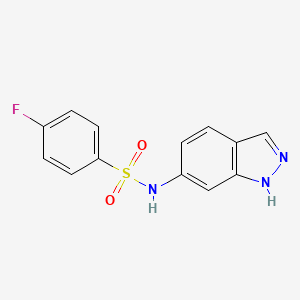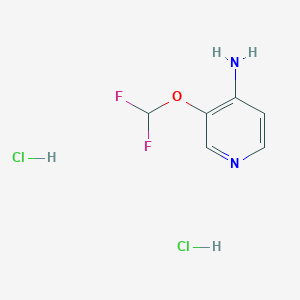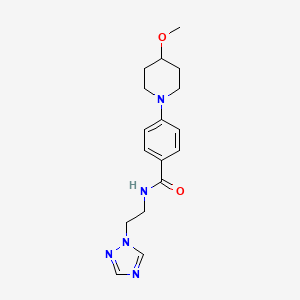![molecular formula C19H10BrF3N2S B2637052 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-72-6](/img/structure/B2637052.png)
2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile (abbreviated as BSN) is a synthetic compound that has been studied extensively in the scientific community. BSN has been found to be a useful reagent in organic synthesis and a useful agent in the study of biochemical and physiological processes. BSN has been used in a variety of research applications and has been found to be a valuable tool in the study of various biological processes.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interaction
The molecular structure of nicotinonitrile derivatives, including those related to 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile, has been studied extensively. These analyses reveal non-planar structures with specific dihedral angles and conformations, contributing to their unique chemical and physical properties. Weak intramolecular and intermolecular interactions, such as C—H⋯N and π–π interactions, play a crucial role in stabilizing their crystal structures and potentially affect their reactivity and binding with other molecules (Chantrapromma et al., 2009).
Synthetic Chemistry and Material Science
Nicotinonitrile derivatives serve as key intermediates in the synthesis of complex organic compounds. They are involved in various chemical reactions, leading to the formation of compounds with potential applications in material science and medicinal chemistry. For instance, their reactions with halo compounds, alpha, beta-unsaturated nitriles, and other derivatives have been explored to synthesize compounds with possible biological activities (Zaki et al., 2004). The synthesis and structural analysis of such compounds provide valuable insights into their chemical behavior and potential applications in various fields, including the development of new materials and pharmaceuticals (Mansour et al., 2021).
Antimicrobial and Biological Studies
Some nicotinonitrile derivatives have been assessed for their antimicrobial properties, indicating their potential as bioactive compounds. The synthesis of novel structures and the exploration of their antimicrobial activities against various pathogens highlight the potential of these compounds in developing new therapeutic agents (Darwish et al., 2014). Additionally, their antimicrobial and pharmacological properties have been further studied, emphasizing their relevance in medicinal chemistry and drug design (Popiołek et al., 2011).
Propriétés
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2S/c20-14-4-6-15(7-5-14)26-18-17(11-24)16(8-9-25-18)12-2-1-3-13(10-12)19(21,22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVDEDQDNXLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

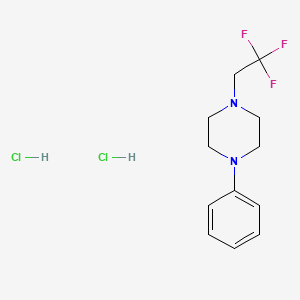
![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2636970.png)
![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2636971.png)
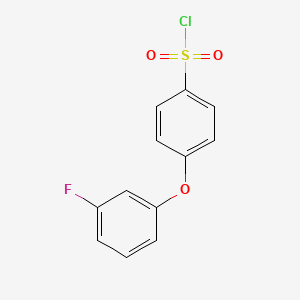
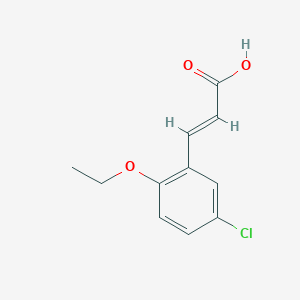

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636979.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2636980.png)
![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(5-tert-butyltetrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2636981.png)
![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)

